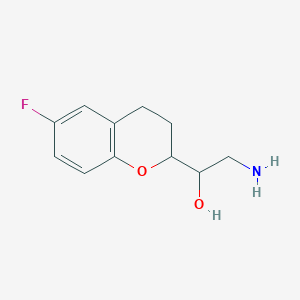

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Description

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS: 897661-66-4) is a chiral organic compound with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol . It exists as a mixture of diastereomers and is structurally characterized by a benzopyran core substituted with a fluoro group at position 6, a hydroxymethyl group at position 2, and an aminomethyl group at the alpha position of the chromane ring .

This compound is a critical intermediate in the synthesis of Nebivolol Hydrochloride, a third-generation β₁-selective adrenergic receptor blocker used to treat hypertension and heart failure . The synthesis involves a condensation reaction between 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and benzylamine, followed by additional steps to introduce stereochemical specificity . Its role as an intermediate underscores its importance in pharmaceutical manufacturing, though it lacks intrinsic pharmacological activity compared to the final drug product .

Properties

IUPAC Name |

2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWOKAJCYBGRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470692 | |

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897661-66-4 | |

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Ring-Opening Reaction

The most widely reported method involves the ring-opening of an epoxide intermediate with benzylamine. This approach leverages the reactivity of epoxides with nucleophiles to introduce the aminomethyl group.

Procedure :

(±)-[1S*(R*)]-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (epoxy monomer) is reacted with benzylamine in isopropyl alcohol (IPA) at 25–30°C for 4 hours. The reaction mixture is cooled to 0–5°C to precipitate the product, which is filtered and washed with chilled IPA to yield (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with 99% HPLC purity.

Optimization :

Resolution of Racemic Intermediates

Stereochemical control is achieved through chiral resolution using dehydroabietylamine.

Steps :

-

Resolution : Racemic 6-fluoro-chroman-2-carboxylic acid is treated with (+)-dehydroabietylamine to isolate the (+)-(S)-enantiomer.

-

Conversion : The resolved acid is reduced to the aldehyde, then oxidized to the epoxide.

-

Amination : The epoxide reacts with benzylamine to yield the desired diastereomer.

Yield : 38.1% after crystallization with acetonitrile.

Catalytic Hydrogenation

Palladium-Catalyzed Debenzylation

Post-synthesis, the benzyl protecting group is removed via hydrogenation to yield the free amine.

Conditions :

Outcome :

-

Quantitative conversion to (±)-[2R*[1S*,5S*(S*)]]-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro]-2H-1-benzopyran-2-methanol.

Data Tables

Table 1: Reaction Conditions for Epoxide Ring-Opening

Table 2: Hydrogenation Parameters

Stereochemical Considerations

The compound’s four stereocenters necessitate meticulous control:

-

Chiral Resolution : Dehydroabietylamine resolves racemic acids into enantiopure intermediates.

-

Diastereomer Separation : Column chromatography isolates (−)-[R(S)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol.

Industrial-Scale Adaptations

Key Modifications :

-

Hyflo Filtration : Removes particulate impurities post-reaction.

-

Solvent Reduction : Filtrate concentrated to 1/10th volume before cooling, improving crystallization.

Yield Enhancement :

Chemical Reactions Analysis

Types of Reactions

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is with a molecular weight of 301.36 g/mol. It exhibits a melting point of 113-115 °C and is characterized by the presence of a fluorine atom, which can enhance biological activity and selectivity in drug development .

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of Nebivolol, a beta-blocker used for treating hypertension and heart failure. Its role is critical in ensuring the efficacy and safety profiles of the final pharmaceutical products.

- Potential Antihypertensive Agent

- Neuroprotective Effects

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in pharmaceuticals. The compound is classified with warning statements indicating it may cause skin irritation (H317) and is harmful if swallowed (H302) . These safety considerations are crucial during handling and formulation processes.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from 6-Fluoro-3,4-dihydro-2-oxiranyl derivatives demonstrated an efficient route with high yield. Characterization techniques such as NMR and mass spectrometry confirmed the purity and structural integrity of the synthesized compound .

Research assessing the biological activity of related benzopyran compounds revealed significant antihypertensive effects in animal models. The study highlighted the importance of fluorination in enhancing receptor binding affinity and selectivity towards beta-adrenergic receptors, suggesting similar potential for this compound .

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Nebivolol Hydrochloride

- Structure: Dimeric derivative with two benzopyran-methanol units linked via an iminobis(methylene) group.

- Formula: C₂₂H₂₅F₂NO₄·HCl; Molecular Weight: 441.90 g/mol; CAS: 152520-56-4 .

- Activity: Potent β₁-blocker with nitric oxide-mediated vasodilation, distinct from atenolol and other β-blockers .

- Key Difference: The dimeric structure and iminobis(methylene) linkage are essential for receptor binding and vasodilatory effects, unlike the monomeric aminomethyl derivative .

N-Benzyl Nebivolol

- Structure: Nebivolol analogue with a benzyl group attached to the imino nitrogen.

- Formula: C₂₉H₃₁F₂NO₄; Molecular Weight: 495.56 g/mol; CAS: 929706-85-4 .

- Role : Classified as a process-related impurity in Nebivolol synthesis; the benzyl group reduces β-blocker activity compared to the parent drug .

5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

- Structure : Features a fluoro group at position 5, a methyl group at position 6, and an amine at position 4.

- Formula: C₁₀H₁₂FNO; Molecular Weight: 181.21 g/mol; CAS: 1824109-36-5 .

- Comparison: Lacks the hydroxymethyl and aminomethyl groups critical for Nebivolol’s activity, highlighting the importance of substitution patterns .

Table 1: Key Properties of Alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Role/Activity |

|---|---|---|---|---|---|

| Alpha-(Aminomethyl)-6-fluoro...methanol | C₁₁H₁₄FNO₂ | 211.23 | 897661-66-4 | Aminomethyl, hydroxymethyl, fluoro | Synthetic intermediate |

| Nebivolol Hydrochloride | C₂₂H₂₅F₂NO₄·HCl | 441.90 | 152520-56-4 | Iminobis(methylene), two benzopyrans | β₁-blocker, vasodilator |

| N-Benzyl Nebivolol | C₂₉H₃₁F₂NO₄ | 495.56 | 929706-85-4 | Benzyl-imino, two benzopyrans | Process impurity |

| 5-Fluoro-6-methyl...benzopyran-4-amine | C₁₀H₁₂FNO | 181.21 | 1824109-36-5 | Fluoro, methyl, amine | Unrelated to β-blocker activity |

Biological Activity

Alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, also known as a mixture of diastereomers with CAS Number 897661-66-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, particularly focusing on its antimicrobial, antioxidant, and possibly neuroprotective effects.

- Molecular Formula : CHFNO

- Molecular Weight : 211.23 g/mol

- CAS Number : 897661-66-4

The compound features a benzopyran structure with an amino group and a fluorine atom, which may contribute to its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction between 6-fluoro-3,4-dihydro-2H-benzopyran and appropriate amine derivatives. The specific synthetic route can vary but often includes steps such as protection of functional groups and careful control of reaction conditions to obtain the desired diastereomeric mixture .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. The biological evaluation of similar compounds suggests that this compound may also possess such activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran have shown effective MIC values against various bacterial strains, indicating their potential as antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays:

| Assay Type | Methodology | Results |

|---|---|---|

| DPPH Radical Scavenging | Mixture with DPPH solution, absorbance measurement | Significant scavenging ability observed |

| ABTS Assay | Reaction with ABTS radical cation | High antioxidant activity recorded |

These results suggest that alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran-2-methanol can effectively neutralize free radicals, potentially contributing to its therapeutic profile in oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies highlight the potential applications of benzopyran derivatives in pharmacology:

- A study focused on the synthesis and evaluation of various aminobenzopyran derivatives revealed promising antibacterial and antifungal activities. The structural modifications significantly influenced biological outcomes, suggesting that similar approaches could be applied to alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran .

- Another investigation into the pharmacological properties of related compounds indicated a correlation between structural features and biological efficacy, emphasizing the importance of further exploration into this compound's structure–activity relationship (SAR) .

Q & A

Q. What are the critical steps in synthesizing α-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, and how is stereochemical purity ensured?

The synthesis involves forming the iminobis(methylene) backbone between two 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol units. Key steps include:

- Chiral resolution : Using enantioselective chromatography (e.g., HPLC with chiral stationary phases) to isolate the (aR,a′R,2R,2′S)-stereoisomer, as this configuration is pharmacologically active .

- Fluorination control : Ensuring regioselective fluorination at the 6-position via electrophilic aromatic substitution under controlled temperature (-10°C to 0°C) to minimize side products .

- Final purification : Crystallization from ethanol/water mixtures to achieve ≥98% purity (HPLC-validated) .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Structural confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for verifying the molecular formula (C22H25F2NO4·HCl) and stereochemistry .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient elution .

- Fluorine content analysis : X-ray fluorescence (XRF) or ¹⁹F NMR to confirm fluorination efficiency .

Q. How is the compound’s stability evaluated under different storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting point >212°C) .

- Light sensitivity : Accelerated degradation studies under UV light (320–400 nm) to assess photolytic byproducts .

- Storage recommendations : Lyophilized powder stored at -20°C in amber vials with desiccants to prevent hydrolysis and oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s β-adrenergic receptor selectivity and nitric oxide-mediated vasodilation?

- β₁ vs. β₂ receptor binding : The (aR,a′R,2R,2′S)-isomer shows 100-fold higher affinity for β₁-adrenergic receptors compared to β₂, validated via radioligand binding assays (³H-CGP 12177) .

- Nitric oxide synergy : The stereospecific hydroxyl group orientation enhances endothelial nitric oxide synthase (eNOS) activation, measured by cGMP levels in aortic ring assays .

- Experimental design : Use knockout mouse models (eNOS⁻/⁻) to isolate β-blockade effects from vasodilation mechanisms .

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

- Standardize assay conditions : Control variables such as membrane preparation methods (e.g., CHO cells vs. native cardiomyocytes) and buffer pH (7.4 vs. 6.8) to reduce variability .

- Meta-analysis : Pool data from ≥10 independent studies using Bayesian statistical models to account for outliers and experimental bias .

- Cross-validation : Compare radioligand displacement results with functional assays (e.g., cAMP inhibition in HEK-293 cells) .

Q. What are the challenges in synthesizing fluorinated analogs (e.g., defluoro derivatives) and assessing their bioactivity?

- Synthetic hurdles : Removing the 6-fluoro group requires harsh conditions (e.g., Pd/C-catalyzed hydrogenolysis), risking chroman ring hydrogenation .

- Bioactivity trade-offs : Defluoro analogs lose β₁ selectivity (IC₅₀ increases from 0.8 nM to 120 nM) but gain partial α₁-adrenergic antagonism, tested via isolated rat aorta contraction assays .

- Analytical differentiation : Use LC-MS/MS to distinguish defluoro impurities (C22H26FNO4, m/z 387.44) from the parent compound .

Q. What strategies optimize in vivo pharmacokinetic profiles while minimizing off-target effects?

- Prodrug design : Esterify hydroxyl groups to enhance oral bioavailability (e.g., acetylated derivatives show 3x higher Cmax in rat plasma) .

- Tissue distribution studies : Radiolabel the compound with ¹⁸F for PET imaging to track brain penetration and cardiac uptake .

- Off-target screening : Perform broad-panel GPCR profiling (≥50 receptors) at 10 µM concentrations to identify potential interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.